Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride

Chiral Chromatography Stereochemical Quality Control Enantiomeric Purity Verification

Researchers requiring enantiopure, conformationally constrained proline surrogates face limited sourcing of the correct (2R)-stereoisomer. Methyl (2R)-2-methylpyrrolidine-2-carboxylate HCl (CAS 1286768-32-8) is the definitive α,α-disubstituted (R)-α-methylproline block with a quaternary C2 stereocenter. • Mandatory (2R)-enantiomer for SPPS & peptidomimetics requiring D-proline-like configuration. • Precursor to chiral organocatalysts for asymmetric Michael additions & aldol reactions. • HCl salt ensures aqueous solubility & crystalline handling. Substitution with the (2S)-enantiomer (CAS 220060-08-2) or racemate yields incorrect diastereomers.

Molecular Formula C7H14ClNO2
Molecular Weight 179.644
CAS No. 1286768-32-8
Cat. No. B597808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride
CAS1286768-32-8
Molecular FormulaC7H14ClNO2
Molecular Weight179.644
Structural Identifiers
SMILESCC1(CCCN1)C(=O)OC.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-7(6(9)10-2)4-3-5-8-7;/h8H,3-5H2,1-2H3;1H/t7-;/m1./s1
InChIKeyYCYWAVUCBMJUPK-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS 1286768-32-8) — A Chiral α,α-Disubstituted Proline Derivative for Enantioselective Scaffold Construction


Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride, also designated as (R)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride or 2-Methyl-D-proline methyl ester hydrochloride, is an α,α-disubstituted cyclic amino acid derivative bearing a quaternary stereocenter at the 2-position of the pyrrolidine ring . This compound is a chiral non-proteinogenic amino acid ester that presents a conformationally constrained proline scaffold wherein the α-hydrogen has been replaced by a methyl group, locking the backbone into a well-defined geometry . The hydrochloride salt enhances aqueous solubility and facilitates handling as a crystalline solid, making it a versatile building block for medicinal chemistry and asymmetric synthesis applications .

Why Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride Cannot Be Replaced by Racemic or Opposite Enantiomer Analogs


Generic substitution with racemic or opposite enantiomer analogs of methyl 2-methylpyrrolidine-2-carboxylate hydrochloride is scientifically inadmissible for any application requiring defined stereochemistry. The (2R)-configured enantiomer (CAS 1286768-32-8) and its (2S)-configured counterpart (CAS 220060-08-2) are distinct chemical entities with unique InChIKeys — YCYWAVUCBMJUPK-OGFXRTJISA-N for the (R)-enantiomer versus YCYWAVUCBMJUPK-FJXQXJEOSA-N for the (S)-enantiomer . This stereochemical divergence dictates that each enantiomer will produce structurally distinct diastereomeric intermediates and final products when employed as a chiral building block . In pharmaceutical synthesis, the (2R)-stereochemistry is specifically required for constructing target molecules that interact with chiral biological environments; substituting the (2S)-enantiomer or a racemic mixture would generate the incorrect spatial arrangement at the proline-like α-carbon, fundamentally altering the pharmacological properties of downstream compounds . Therefore, procurement of the correct enantiomer is a non-negotiable requirement for stereochemically defined synthetic routes.

Quantitative Differentiation Evidence for Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride


Enantiomeric Identity Verification by Chiral InChIKey: Distinguishing (R)- from (S)-Methyl 2-methylpyrrolidine-2-carboxylate Hydrochloride

Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride can be definitively distinguished from its (2S)-enantiomer (CAS 220060-08-2) by InChIKey analysis, which reflects the distinct 3D stereochemical configuration encoded in the IUPAC International Chemical Identifier system . This analytical differentiator is essential for procurement verification, as the two enantiomers are otherwise identical in molecular formula (C7H14ClNO2) and molecular weight (179.64 g/mol) .

Chiral Chromatography Stereochemical Quality Control Enantiomeric Purity Verification

Procurement Cost Analysis: Premium for (R)-Enantiomer versus (S)-Enantiomer Availability

The (R)-enantiomer (CAS 1286768-32-8) commands a substantial price premium over the (S)-enantiomer (CAS 220060-08-2) from the same supplier, reflecting differences in synthetic accessibility or commercial demand . At the 5 g scale, the (R)-enantiomer is 10.2 times more expensive than the (S)-enantiomer, underscoring the economic penalty for stereochemical mis-selection .

Procurement Economics Chiral Building Block Sourcing Cost-Benefit Analysis

Vendor Purity Specifications: Comparable Assay Values Across Enantiomers

Commercial purity specifications for methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride are typically ≥95% or ≥97%, with the (R)-enantiomer available at 97% purity from Aladdin Scientific and the (S)-enantiomer available at 97% purity from ABCR . This parity indicates that purity is not a differentiating factor for selecting between enantiomers.

Purity Specification Quality Control Procurement Benchmarking

Stereochemical Purity Requirement for Asymmetric Synthesis: Class-Level Inference from α-Methylproline Literature

While no direct biological activity data are available for methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride, the broader class of α-methylproline derivatives is recognized for imposing conformational rigidity that enhances enantioselectivity in asymmetric transformations . In flow chemistry applications, enantiospecific cyclization of D-alaninate derivatives to 2-methylproline scaffolds proceeds via a 'memory of chirality' mechanism that is absolutely dependent on the stereochemical integrity of the starting α-chloroamine [1].

Asymmetric Catalysis Chiral Auxiliary Conformational Control

Optimal Procurement-Driven Application Scenarios for Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride


Synthesis of (R)-Configured α-Methylproline-Containing Peptidomimetics

Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride serves as a protected (R)-α-methylproline building block for solid-phase peptide synthesis (SPPS) and solution-phase peptidomimetic construction. The α-methyl group restricts backbone conformational flexibility and enhances metabolic stability relative to unsubstituted proline . Procurement of the (2R)-enantiomer is mandatory when the target peptidomimetic requires D-proline-like stereochemistry at the α-carbon .

Asymmetric Organocatalysis Using (R)-2-Methylpyrrolidine-Derived Catalysts

The (2R)-configured pyrrolidine scaffold is a precursor to chiral secondary amine organocatalysts that operate via enamine or iminium ion activation mechanisms. The quaternary stereocenter at C2 ensures that catalytic intermediates adopt a single, predictable geometry, which translates to high enantioselectivity in downstream transformations such as asymmetric Michael additions and aldol reactions .

Synthesis of Chiral Naphthalenoid Histamine Receptor Antagonist Intermediates

(R)-2-Methylpyrrolidine derivatives are documented as key building blocks in multikilogram syntheses of chiral naphthalenoid histamine receptor antagonists . Methyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride provides a protected, carboxylic acid-functionalized variant that can be incorporated at an earlier synthetic stage, enabling later-stage diversification.

Preparation of Enantiopure α,α-Disubstituted Amino Acid Libraries for Medicinal Chemistry

The α,α-disubstituted nature of this building block makes it valuable for constructing sp³-rich, conformationally constrained fragments for fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS) . The quaternary stereocenter introduces a defined vector in 3D space, which is critical for exploring novel chemical space in hit-to-lead campaigns .

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